molecular formula C13H21N3S2 B117435 Unii-98IW5hav1N CAS No. 141575-50-0

Unii-98IW5hav1N

Cat. No. B117435
M. Wt: 283.5 g/mol
InChI Key: WZZPXVURFDJHGI-LLVKDONJSA-N
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Description

The substance identified by UNII-98IW5hav1N is known as Vedaclidine . It has been found to have high affinity for M1 receptors in the rabbit vas deferens, but it acts as an antagonist at M2 receptors in guinea pig atria and at M3 receptors in guinea pig urinary bladder .


Molecular Structure Analysis

Vedaclidine has a molecular formula of C13H21N3S2 and a molecular weight of 283.46 . It has a stereochemistry described as ABSOLUTE . The exact structure would require more detailed chemical analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of Vedaclidine would include its molecular weight (283.46), molecular formula (C13H21N3S2), and stereochemistry (ABSOLUTE) . Other properties such as melting point, boiling point, solubility, and others would require further analysis.

properties

IUPAC Name

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPXVURFDJHGI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275663
Record name Vedaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-(Butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine

CAS RN

141575-50-0
Record name Vedaclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vedaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEDACLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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